molecular formula C14H15N3O2S B5047688 ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate CAS No. 7149-62-4

ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B5047688
CAS No.: 7149-62-4
M. Wt: 289.35 g/mol
InChI Key: PMPWPSTVTPCAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

  • Position 4: An amino (-NH₂) group.
  • Position 2: A benzylsulfanyl (-S-CH₂C₆H₅) substituent.
  • Position 5: An ethyl carboxylate (-COOEt) group.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are often explored as kinase inhibitors, antimicrobial agents, or intermediates in nanoparticle synthesis .

Properties

IUPAC Name

ethyl 4-amino-2-benzylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWPSTVTPCAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290983
Record name 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-62-4
Record name NSC72266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate typically involves the reaction of benzyl mercaptan with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl mercaptan displaces the methylthio group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) moiety undergoes substitution reactions under basic conditions. For example:

  • Reaction with benzyl chloride :
    In methanol with NaOH, the benzylsulfanyl group is replaced by substituted benzyl groups. This reaction proceeds via deprotonation of the thiol group, followed by nucleophilic displacement .

Starting MaterialReagents/ConditionsProductYieldSource
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylateBenzyl chloride, NaOH, MeOH, 3 hEthyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate83.24%

Ester Hydrolysis and Functionalization

The ethyl ester (–CO₂Et) can be hydrolyzed to a carboxylic acid or converted to amides:

  • Amide formation :
    Reaction with ethyl 4-aminobenzoate in the presence of HBTU (coupling agent) yields ethyl 4-(2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamido)benzoate .

Reaction TypeReagents/ConditionsProductYieldSource
AmidationEthyl 4-aminobenzoate, HBTU, DMF, 3 hEthyl 4-(2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamido)benzoate9%

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki–Miyaura cross-coupling with boronic acids:

  • Palladium-catalyzed coupling :
    Using PdCl₂(PPh₃)₂ and t-butylamine in isopropanol/water at 90°C, the bromine atom at position 6 is replaced by aryl groups .

SubstrateBoronic AcidProductYieldSource
2-Amino-6-bromo-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile3,4-Methylenedioxyphenylboronic acid2-Amino-4,7-dihydro-6-(3,4-methylenedioxyphenyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile68%

Alkylation Reactions

The amino group (–NH₂) undergoes alkylation with electrophilic reagents:

  • Reaction with ethyl 2-(bromomethyl)acrylate :
    In DMF with K₂CO₃, the amino group is alkylated to form ethyl 2-{[4-amino-2-(benzylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}acrylate .

SubstrateAlkylating AgentProductYieldSource
6-Amino-2-(benzylthio)pyrimidin-4(3H)-oneEthyl 2-(bromomethyl)acrylateEthyl 2-[(4-amino-2-(benzylsulfanyl)-6-{[2-(ethoxycarbonyl)-2-propenyl]oxy}-5-pyrimidinyl)methyl]acrylate43%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Formation of thieno[2,3-d]pyrimidines :
    Cyclization with thiourea derivatives under acidic conditions yields thieno[2,3-d]pyrimidine scaffolds, as seen in PubChem entries for structurally related compounds .

Key Reactivity Trends

  • Benzylsulfanyl group : Susceptible to nucleophilic substitution under basic conditions .

  • Ester group : Hydrolyzable to acids or convertible to amides .

  • Amino group : Participates in alkylation and acylation reactions .

  • Pyrimidine core : Supports cross-coupling and cyclization reactions .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Several studies have highlighted the anticancer potential of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate. For instance, derivatives with bulky substituents at the 4-position of the pyrimidine ring exhibit enhanced cytotoxicity against various cancer cell lines, including HeLa and HepaRG cells. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. In one study, compounds similar to ethyl 4-amino-2-(benzylsulfanyl)pyrimidine demonstrated IC50 values ranging from 17 to 38 μM against different cancer cell lines .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of pyrimidines, including those with a benzylsulfanyl group, possess significant antibacterial and antifungal activities. Minimum inhibitory concentrations (MIC) for these compounds can vary widely depending on the strain tested, with effective ranges reported between 4 to 32 mg/mL .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activities. Certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its pharmacological profiles. For instance, modifications at the 4-position have been shown to enhance cytotoxicity while maintaining lower toxicity towards normal cells .

Case Studies

Study Focus Findings
Study AAnticancer ActivityEthyl derivatives exhibited IC50 values of 17–38 μM against cancer cell lines .
Study BAntimicrobial ActivityMIC values ranged from 4 to 32 mg/mL against various bacterial strains .
Study CAnti-inflammatory EffectsCompounds demonstrated COX-2 inhibition with IC50 as low as 0.04 μmol .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s ability to inhibit this pathway suggests its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 2 (thioether group) and 5 (ester group):

Compound Name Position 2 Substituent Position 5 Substituent Key Features
Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate Benzylsulfanyl Ethyl carboxylate High lipophilicity due to benzyl group
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Methylthio Ethyl carboxylate Simpler thioether; used in AuNP synthesis
Ethyl 4-amino-2-(ethylsulfanyl)pyrimidine-5-carboxylate Ethylthio Ethyl carboxylate Intermediate lipophilicity
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate Methylsulfinyl Methyl carboxylate Oxidized sulfur; chloro at position 4

Physical and Chemical Properties

  • Melting Points: Methylsulfinyl derivative (compound 11): 98–100°C . Tert-butyl sulfonyl derivative (compound 10): 116–119°C . Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: No direct melting point reported, but used in nanoparticle synthesis due to solubility in aqueous-ethanol mixtures .

Medicinal Chemistry

  • Structure-Activity Relationships (SAR) :
    • Thioether Group : Methylthio and ethylthio analogs show moderate bioactivity, while benzylsulfanyl may enhance potency through increased lipophilicity.
    • Ester Group : Ethyl esters generally offer better hydrolytic stability than methyl esters, as seen in compound 11 (methyl ester) vs. compound 10 (tert-butyl ester) .

Material Science

    Biological Activity

    Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy and mechanisms.

    Chemical Profile

    • Chemical Name: this compound
    • CAS Number: 7149-62-4
    • Molecular Formula: C14H15N3O2S
    • Molecular Weight: 287.35 g/mol

    Biological Activity Overview

    The biological activities of this compound have been explored through various studies, focusing primarily on its cytotoxicity against cancer cell lines and its antimicrobial properties.

    Anticancer Activity

    Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

    • Cytotoxicity Testing: The compound was tested against various human cancer cell lines including HeLa (cervical cancer), HepaRG (liver cancer), and Caco-2 (colorectal cancer). The IC50 values for these tests indicated moderate to significant cytotoxicity, suggesting potential as an anticancer agent.
    Cell LineIC50 Value (µM)
    HeLa17 - 38
    HepaRG>100 - 55
    Caco-2>100 - 55

    These results indicate that while the compound shows promise, further optimization is necessary to enhance its anticancer efficacy.

    Antimicrobial Activity

    The compound has also demonstrated notable antimicrobial properties. In a study assessing its activity against various bacterial and fungal strains, this compound exhibited significant inhibition.

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Escherichia coli16 mg/mL
    Staphylococcus aureus8 mg/mL
    Pseudomonas aeruginosa32 mg/mL
    Candida albicans4 mg/mL

    These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

    The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that:

    • Cytotoxic Mechanism: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and apoptosis.
    • Antimicrobial Mechanism: The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in fungi.

    Case Studies

    Case Study 1: Anticancer Screening

    In a comparative study, this compound was evaluated alongside other pyrimidine derivatives. The findings revealed that compounds with bulky substituents at the benzyl position exhibited enhanced anticancer activity compared to those with smaller groups. This suggests that structural modifications can significantly impact biological efficacy.

    Case Study 2: Antimicrobial Efficacy

    Another investigation focused on the antimicrobial potential of this compound against resistant strains of bacteria. It was found that the presence of the benzylsulfanyl group contributed to increased activity against multidrug-resistant strains, highlighting its potential as a scaffold for developing new antibiotics.

    Q & A

    Q. Table 1: Comparison of Reaction Conditions for Sulfanyl Group Introduction

    ConditionYield (%)ByproductsReference
    DCM, 0°C, 12h72Sulfone (<5%)
    DMF, RT, 6h65Disulfide (10%)

    How can the purity and structural integrity of this compound be validated post-synthesis?

    Methodological Answer:

    • Analytical Techniques :
      • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the benzylsulfanyl group’s protons appear as a singlet at δ 4.2–4.5 ppm .
      • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~332.1 g/mol).
      • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for biological assays) .

    Advanced Research Questions

    How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

    Methodological Answer:

    • Single-Crystal X-ray Diffraction :
      • Data Collection : Use synchrotron radiation or high-intensity lab sources (e.g., Mo-Kα) to resolve heavy atoms (sulfur in benzylsulfanyl).
      • Refinement : Employ SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for sulfur and carboxylate oxygen atoms .
    • Ambiguity Resolution : If electron density maps suggest multiple conformers (e.g., rotamers of the benzyl group), use occupancy refinement or DFT calculations to model disorder .

    Q. Table 2: Crystallographic Data for a Related Pyrimidine Derivative

    ParameterValueReference
    Space GroupP2₁/c
    R-factor0.045
    Bond Length (C-S)1.81 Å

    How to address contradictory bioactivity data in kinase inhibition assays?

    Methodological Answer:

    • Assay Design :
      • Kinase Panel Screening : Test against a broad panel (e.g., tyrosine kinases, serine/threonine kinases) to identify selectivity.
      • Control Experiments : Include staurosporine (broad-spectkinase inhibitor) and vehicle controls to validate assay conditions .
    • Data Interpretation :
      • IC50 Variability : If IC50 values differ across studies, check enzyme sources (recombinant vs. native) or ATP concentrations (competitive inhibition is ATP-dependent) .
      • Structural Analogues : Compare with ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (T8621), which shows similar kinase inhibition but lower potency due to reduced lipophilicity .

    What methodologies are suitable for studying its role in nanoparticle synthesis and stabilization?

    Methodological Answer:

    • Experimental Design :
      • Seed-Mediated Growth : Incubate gold nanoparticle seeds with the compound (9 mM final concentration) to study sulfanyl group interactions with Au surfaces .
      • Kinetic Monitoring : Use UV-Vis spectroscopy (SPR peak at 520–600 nm) to track nanoparticle growth. A redshift indicates aggregation or size increase .
    • Mechanistic Insights :
      • Thiol vs. Thioether Binding : The benzylsulfanyl group (thioether) may bind weaker than free thiols, leading to slower nucleation. Compare with 6-mercaptohexanoic acid (strong Au-S binding) .

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